1-(3-Chlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group attached to a methanone moiety. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the 3-chlorophenyl group through nucleophilic substitution reactions. The final step involves the attachment of the 3,4-dimethoxyphenyl group to the methanone moiety under controlled conditions, such as using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Chlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological activities. It may interact with specific biological targets, such as receptors or enzymes, leading to the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its interactions with biological targets may result in therapeutic effects, making it a candidate for drug development in various therapeutic areas.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine: shares similarities with other piperazine derivatives, such as [4-(3-Chloro-phenyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanol and [4-(3-Chloro-phenyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methane.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21ClN2O3 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-17-7-6-14(12-18(17)25-2)19(23)22-10-8-21(9-11-22)16-5-3-4-15(20)13-16/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
YCYDTOHNEMETIB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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